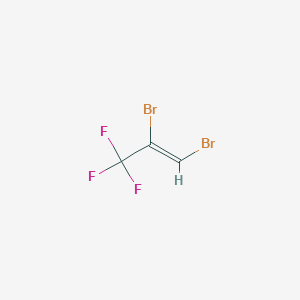

1,2-Dibromo-3,3,3-trifluoropropene

説明

Contextualization within Halogenated Alkenes and Fluoroalkenes

Halogenated alkenes are a class of organic compounds characterized by a carbon-carbon double bond with one or more halogen substituents. Their chemistry is dictated by the interplay between the nucleophilic character of the π-bond and the electronic effects of the halogen atoms. The presence of halogens can significantly alter the reactivity of the alkene compared to its non-halogenated counterparts. For instance, the addition of halogens like bromine to a standard alkene proceeds via an electrophilic addition mechanism, often forming a cyclic halonium ion intermediate. nih.govchemicalbook.com

1,2-Dibromo-3,3,3-trifluoropropene sits (B43327) at the intersection of these two classes. It possesses the vicinal dibromide functionality on the double bond, a common feature in many synthetic transformations, combined with the powerful electronic influence of the trifluoromethyl group. This combination of features suggests a rich and varied reactivity profile, making it a distinct entity within the broader family of halogenated alkenes.

Significance as a Research Target in Trifluoromethylated Organic Synthesis

The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. wikipedia.orgnih.gov Consequently, there is a continuous search for new and efficient building blocks that can be used to introduce this crucial functional group.

While direct research specifically detailing the applications of this compound is not extensively documented in readily available literature, its significance can be inferred from the utility of closely related compounds. For instance, 2-bromo-3,3,3-trifluoropropene (BTP) is a known valuable precursor in the synthesis of trifluoromethyl-containing compounds. chemicalbook.comresearchgate.net It has been successfully employed as a radical acceptor in deaminative cross-coupling reactions to generate a variety of secondary trifluoromethylated alkyl bromides, which are themselves versatile synthetic intermediates. researchgate.net

Given that this compound contains a similar trifluoromethylated propene scaffold, it is a significant target for research. The presence of two bromine atoms offers multiple reaction sites for cross-coupling, elimination, and addition reactions, potentially leading to a diverse array of trifluoromethylated products. The reactivity of the vinyl bromine atoms, which can act as leaving groups in various substitution reactions, further enhances its potential as a versatile building block in trifluoromethylated organic synthesis. vulcanchem.com The development of synthetic methods utilizing this dibromo-substituted propene could provide novel pathways to valuable fluorinated molecules.

Structural Features and Electronic Influences of Halogen Substitution in Propenes

The structure of this compound is defined by a three-carbon chain containing a double bond between carbons 1 and 2. The key substituents that dictate its properties are the two bromine atoms and the trifluoromethyl group.

Electronic Influences: The electronic landscape of the molecule is heavily influenced by the high electronegativity of the fluorine and bromine atoms.

Inductive Effect: The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect) on the molecule. wikipedia.orgtcichemicals.com This effect polarizes the carbon-carbon bonds, pulling electron density away from the double bond and towards the -CF3 group. The bromine atoms also contribute to this electron withdrawal through their own -I effect.

Reactivity of the Double Bond: The strong -I effect of the -CF3 group deactivates the double bond towards electrophilic attack by reducing its electron density. This makes it less nucleophilic than a typical alkene.

Polarization of C-Br bonds: The carbon atoms attached to the bromine atoms become electrophilic due to the polarization of the C-Br bonds, making them susceptible to nucleophilic attack.

Structural and Steric Features: Steric effects, which arise from the spatial arrangement of atoms, also play a critical role in the reactivity and conformation of the molecule. differencebetween.comwikipedia.org

Steric Hindrance: The bulky bromine atoms and the trifluoromethyl group create significant steric hindrance around the double bond. wikipedia.orgquora.com This steric bulk can influence the regioselectivity and stereoselectivity of reactions, dictating the trajectory of incoming reagents.

Bond Lengths and Angles: The presence of multiple halogen atoms influences the bond lengths and angles of the propene backbone. The C-F bonds are exceptionally strong, while the C-Br bonds are weaker and longer, making them more susceptible to cleavage. The steric repulsion between the bulky substituents can also lead to distortions from ideal bond angles.

The combination of these electronic and steric factors results in a molecule with a unique reactivity profile, offering potential for selective chemical transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 431-22-1 chemicalbook.comscbt.com |

| Molecular Formula | C₃HBr₂F₃ scbt.com |

| Molecular Weight | 253.84 g/mol scbt.com |

| Synonyms | 1,2-dibromo-3,3,3-trifluoro-1-propene |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-bromo-3,3,3-trifluoropropene |

| Bromine |

| Fluorine |

| Trifluoromethanesulfonic acid |

| Trifluoroacetic acid |

Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJYYAUJHDDEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371619 | |

| Record name | 1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-22-1 | |

| Record name | 1,2-Dibromo-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 3,3,3 Trifluoropropene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Analysis for Proton Environment Determination

In the ¹H NMR spectrum of 1,2-Dibromo-3,3,3-trifluoropropene, a single proton environment is expected. The lone proton is attached to the carbon-carbon double bond. Due to the presence of the neighboring trifluoromethyl group, this proton signal is anticipated to appear as a quartet. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine atom and the trifluoromethyl group, placing it in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Predicted: ~7.0-8.0 | Quartet (q) | ~7-10 Hz (⁴JHF) | =CH- |

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected, corresponding to the three carbon atoms in the propene chain. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The two vinylic carbons will also exhibit splitting due to coupling with fluorine and potentially with the proton. The chemical shifts will be significantly influenced by the attached halogens.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Predicted: ~120-140 | Quartet (q) | C F₃ |

| Predicted: ~110-130 | Doublet of Quartets (dq) | =C H- |

| Predicted: ~90-110 | Doublet (d) | =C Br₂ |

¹⁹F NMR Spectroscopy for Fluorine Environment Sensitivity

¹⁹F NMR spectroscopy is particularly sensitive to the environment of fluorine atoms. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the vinylic proton (⁴JHF). The chemical shift of this signal provides a characteristic fingerprint for the trifluoromethyl group in this specific chemical environment. For comparison, the ¹⁹F NMR chemical shifts for other trifluoropropyl compounds have been reported, for example, 2-(3,3,3-Trifluoropropyl)naphthalene shows a triplet at -66.5 ppm (J = 10.5 Hz).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Predicted: ~ -60 to -70 | Doublet (d) | ~7-10 Hz (⁴JHF) | -CF₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the C=C double bond, C-H bond, C-F bonds, and C-Br bonds.

A spectral analysis of the related compound, 2-Bromo-3,3,3-trifluoropropene, revealed characteristic absorption bands. rsc.org These provide a basis for predicting the vibrational spectrum of this compound. The C=C stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹. Strong absorptions corresponding to C-F stretching vibrations are anticipated in the range of 1000-1400 cm⁻¹. The C-Br stretching vibrations typically occur at lower frequencies, below 1000 cm⁻¹.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~1630 | Medium | C=C stretch |

| ~1350-1100 | Strong | C-F stretch |

| ~800-900 | Medium | =C-H bend (out-of-plane) |

| Below 700 | Medium-Strong | C-Br stretch |

Mass Spectrometry Techniques for Molecular Fragmentation Patterns and Isotopic Abundance

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (253.84 g/mol ). Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and the trifluoromethyl group. Common fragmentation pathways for halogenated compounds involve the cleavage of the carbon-halogen bond.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 254 (and isotopic peaks) | [C₃HBr₂F₃]⁺ (Molecular Ion) |

| 175 | [M - Br]⁺ |

| 96 | [M - 2Br]⁺ |

| 69 | [CF₃]⁺ |

Theoretical and Computational Chemistry Studies of 1,2 Dibromo 3,3,3 Trifluoropropene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for determining the equilibrium geometries and vibrational modes of molecules.

For a related compound, 1-bromo-3,3,3-trifluoropropene, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize the ground state geometry. nih.gov This level of theory is effective for calculating structural parameters like bond lengths and angles. A similar approach for 1,2-Dibromo-3,3,3-trifluoropropene would involve optimizing its structure to find the most stable arrangement of atoms.

Once the geometry is optimized, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. researchgate.netnih.gov These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Halogenated Propenes Note: This table is illustrative of typical data obtained from DFT calculations, based on studies of analogous compounds.

| Parameter | Typical Value Range | Description |

|---|---|---|

| C=C Bond Length | 1.32 - 1.34 Å | The length of the carbon-carbon double bond. |

| C-Br Bond Length | 1.88 - 1.92 Å | The length of the carbon-bromine single bond. |

| C-F Bond Length | 1.33 - 1.36 Å | The length of the carbon-fluorine single bond. |

| C=C-Br Bond Angle | 120° - 124° | The angle formed by the double bond and a bromine atom. |

| Vibrational Freq. (C=C stretch) | 1640 - 1680 cm⁻¹ | The frequency corresponding to the stretching of the C=C bond. |

For more accurate energy calculations, especially for reaction barriers and transition states, higher-level ab initio methods are necessary. nih.gov Ab initio methods are based on first principles without using experimental data for parameterization. A common approach is to use a coupled-cluster method, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), which is often considered the "gold standard" for accuracy. mdpi.com

Due to their high computational cost, these methods are often used in a multi-step approach. First, geometries of reactants, products, and transition states are optimized using a less expensive method like DFT. Then, single-point energy calculations are performed on these geometries using the high-level ab initio method to obtain more reliable energy values. nih.gov This dual approach provides accurate energy profiles for chemical reactions. mdpi.com

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. wayne.edu Mapping the PES is essential for understanding chemical reactions, as it reveals the pathways that connect reactants to products via transition states. wayne.eduarxiv.org

For a molecule like this compound, a PES would be mapped to study its reactions, such as atmospheric degradation by hydroxyl (OH) radicals. mdpi.com The process involves:

Identifying Stationary Points: Locating the energy minima corresponding to reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states. mdpi.com

Verifying Transition States: Ensuring each transition state is a true saddle point by vibrational analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Connecting Pathways: Tracing the reaction path from a transition state down to the connected reactant and product to confirm the mechanism. arxiv.org

In a study on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, the PES was explored to identify multiple reaction pathways, including OH addition to the double bond and hydrogen abstraction. nih.gov A similar exploration for this compound would be crucial to understand its reactivity and atmospheric lifetime.

Reaction Kinetics and Rate Constant Predictions using Transition State Theory

Once the PES, particularly the energies of reactants and transition states, is accurately determined, Transition State Theory (TST) can be used to predict reaction rate constants. wikipedia.org TST is a fundamental theory in chemical kinetics that relates the rate of a reaction to the properties of the transition state. aps.org

The Eyring equation, derived from TST, is used to calculate the rate constant (k) as a function of temperature (T): k(T) = (kᵦT/h) * exp(-ΔG‡/RT)

Where:

kᵦ is the Boltzmann constant

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Calculations on the 1-bromo-3,3,3-trifluoropropene + OH reaction used canonical TST with corrections for quantum mechanical tunneling (like the Wigner method) to predict rate constants over a wide temperature range (290–3,000 K). nih.gov The results showed non-Arrhenius behavior, highlighting the importance of theoretical calculations in understanding reaction kinetics where experimental data may be scarce. nih.gov

Table 2: Illustrative Rate Constant Data for a Halogenated Propene Reaction Note: This table demonstrates the type of data generated from TST calculations for a reaction like Propene + OH, based on analogous studies.

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reaction Pathway |

|---|---|---|

| 298 | 1.5 x 10⁻¹³ | OH addition to C1 |

| 500 | 5.2 x 10⁻¹³ | OH addition to C1 |

| 1000 | 2.1 x 10⁻¹² | H-abstraction from C2 |

Molecular Dynamics Simulations for Reaction Dynamics

While TST provides valuable rate information, Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a chemical system. Quantum chemical MD (QM/MD) simulations, where forces are calculated "on-the-fly" using quantum mechanics, can reveal detailed reaction dynamics, including the formation of transient intermediates and complex reaction sequences. researchgate.net

QM/MD simulations have been used to investigate the oxidative decomposition of similar molecules like 1,3-dichloropropene at high temperatures. researchgate.net Such simulations for this compound could provide insights into its combustion or pyrolysis mechanisms, tracking the bond-breaking and bond-forming events over time to identify primary decomposition pathways and product formation routes. researchgate.net

Conformational Analysis and Intermolecular Interactions

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis involves identifying the stable conformers (rotamers) and the energy barriers separating them.

Theoretical studies on other fluorinated propenes have shown that the relative orientation of substituent groups can lead to the existence of multiple stable rotamers. nsf.gov These studies often involve scanning the potential energy by systematically changing a key dihedral angle to map the rotational energy profile. nsf.gov For this compound, rotation around the C-C single bond would be of primary interest.

Furthermore, understanding the intermolecular interactions is key to predicting the molecule's behavior in condensed phases or its interaction with other molecules. nih.gov Quantum chemical methods can be used to study how this compound might form complexes with other species, such as solvent molecules or atmospheric radicals, by calculating binding energies and analyzing the nature of the noncovalent interactions involved. nih.gov

Applications of 1,2 Dibromo 3,3,3 Trifluoropropene As a Synthetic Building Block

Precursor in the Synthesis of Trifluoromethylated Styrenes via Cross-Coupling Reactions

1,2-Dibromo-3,3,3-trifluoropropene serves as a key starting material for the synthesis of trifluoromethylated styrenes. These styrenes are important monomers for the creation of specialized polymers.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This reaction is widely used to create biaryl compounds, styrenes, and conjugated dienes. libretexts.orgharvard.edu Similarly, the Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base, such as triethylamine. youtube.com

In the context of this compound, these palladium-catalyzed reactions are instrumental. For example, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, which can be synthesized, is used in Hiyama cross-coupling reactions with various aryl iodides. nih.gov This process, facilitated by a palladium catalyst, yields β-trifluoromethylstyrene derivatives. nih.gov

The general mechanism for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. libretexts.org

Transmetalation: The organic group from the organoboron (in Suzuki-Miyaura) or organozinc (in Negishi) compound is transferred to the palladium(II) complex. libretexts.orgnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl/Vinyl Halide | Pd Catalyst, Base | Biaryl, Styrene, Conjugated Diene |

| Heck Reaction | Unsaturated Halide, Alkene | Pd Catalyst, Base | Substituted Alkene |

| Hiyama Coupling | Organosilane, Aryl Iodide | Pd Catalyst, CsF | β-trifluoromethylstyrene |

| Negishi Coupling | Organozinc Halide, Alkyl/Aryl Halide | Pd(2)(dba)(3)/PCyp(3)/NMI | Alkylated/Arylated products |

The trifluoromethylated styrenes synthesized from this compound are valuable monomers for creating fluoropolymers. chemicalbook.com These polymers often exhibit desirable properties such as thermal stability and chemical resistance. nih.gov For instance, copolymers of 3,3,3-trifluoropropene (B1201522) with certain halogenated olefins produce thermoplastic materials that are resistant to corrosive substances like oils and fuels. google.com The properties of the resulting polymers can be tuned by adjusting the monomer ratios. For example, copolymers with 15% to 80% 3,3,3-trifluoropropene content are particularly useful. google.com

The copolymerization of fluorinated monomers like 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with other monomers such as vinylidene fluoride (B91410) (VDF) can lead to fluoroelastomers or fluorothermoplastics with a range of glass transition temperatures and good thermal stability. nih.gov

Intermediate in the Preparation of Fluorinated Ethers and Other Oxygen-Containing Compounds

This compound is a precursor in the synthesis of various fluorinated ethers and other oxygen-containing compounds. These compounds have applications in diverse fields, including pharmaceuticals and materials science.

The synthesis of fluorinated ethers can be achieved through several methods, such as the addition of alcohols to epoxides or the interaction of fluoroolefins with formaldehyde. fluorine1.rufluorine1.ru For example, fluorine-containing alcohols can react with epichlorohydrin (B41342) in the presence of a base to form glycidyl (B131873) ethers. fluorine1.ru Another approach involves the fluorination of ethers using solid transition metal fluorides like cobalt trifluoride. google.com

A specific example is the synthesis of trifluoromethyl ethers from dithiocarbonates using hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin. nih.gov This oxidative desulfurization-fluorination method provides a route to these valuable compounds. nih.gov

Synthesis of Nitrogen-Containing Trifluoromethylated Heterocycles (e.g., Aziridines)

The introduction of a trifluoromethyl group into nitrogen-containing heterocycles can significantly impact their chemical and biological properties, making them important targets in medicinal and agricultural chemistry. researchgate.net this compound can serve as a starting material for creating such compounds.

For instance, the synthesis of N-trifluoromethyl (N-CF3) heterocycles has gained attention due to the unique properties conferred by the N-CF3 motif. mdpi.com Methods for synthesizing three-membered N-CF3 heterocycles, such as aziridines, often start from materials already containing the N-CF3 group. mdpi.com The development of catalytic dehydrative cyclization reactions provides an environmentally friendly route to various nitrogen-containing heterocycles. pitt.edu

Utility in the Synthesis of Complex Organofluorine Compounds for Diverse Research Fields

The versatility of this compound extends to the synthesis of a wide array of complex organofluorine compounds. scbt.com Organofluorine chemistry has a long history and has led to the development of essential materials for various industries. nih.gov The unique properties of organofluorine compounds, such as enhanced stability and hydrophobicity, make them valuable in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netorganic-chemistry.org

For example, 2-bromo-3,3,3-trifluoropropene (BTP), which can be derived from 1,2-dibromo-3,3,3-trifluoropropane, is a versatile reagent for synthesizing trifluoromethyl-substituted molecules. chemicalbook.comorganic-chemistry.org It can be used in radical reactions to introduce the trifluoromethyl group into various organic frameworks. organic-chemistry.org

Environmental and Atmospheric Chemistry of 1,2 Dibromo 3,3,3 Trifluoropropene

Products of Atmospheric Decomposition and Their Formation Pathways

The atmospheric degradation of 1,2-dibromo-3,3,3-trifluoropropene is expected to produce a variety of smaller, oxygenated compounds. The initial reaction with an OH radical would likely lead to the formation of a bromo-fluoro-hydroxypropyl radical. This highly reactive intermediate would then rapidly react with molecular oxygen (O₂) to form a peroxy radical.

Subsequent reactions of this peroxy radical, primarily with nitric oxide (NO) and other atmospheric constituents, would lead to the formation of more stable products. rsc.org While specific products for this compound are not detailed in the provided search results, by analogy with other halogenated propenes, potential products could include:

Carbonyl compounds: such as aldehydes and ketones.

Halogenated acetic acids: for example, trifluoroacetic acid (TFA), which is known to be a persistent degradation product of some hydrofluorocarbons. nih.gov

Inorganic halogen species: such as HBr and BrO radicals, which can participate in catalytic ozone destruction cycles.

The formation of these products is a multi-step process involving a cascade of radical reactions.

Modeling of Atmospheric Lifetimes and Environmental Persistence (Academic Context)

The atmospheric lifetime of a compound is a critical parameter for assessing its environmental impact. It is primarily determined by the rate of its reaction with OH radicals. scispace.com For short-lived compounds, three-dimensional atmospheric chemistry models are used to derive their atmospheric lifetimes and related metrics like Ozone Depletion Potential (ODP). scispace.comcopernicus.org

While a specific atmospheric lifetime for this compound is not available in the provided search results, studies on similar compounds like trans-1-chloro-3,3,3-trifluoropropylene have estimated its atmospheric lifetime to be around 40 days. scispace.comcopernicus.org Given the presence of two bromine atoms, which can make the double bond more reactive towards OH addition, the atmospheric lifetime of this compound is expected to be relatively short, likely on the order of days to weeks.

A shorter atmospheric lifetime generally implies a lower potential for long-range transport and a reduced impact on the global atmosphere. However, even compounds with short lifetimes can have regional environmental effects, and their degradation products must also be considered. nih.gov

Table 2: Estimated Atmospheric Lifetimes of Similar Halogenated Alkenes

| Compound | Estimated Atmospheric Lifetime | Primary Sink | Reference |

|---|---|---|---|

| trans-1-Chloro-3,3,3-trifluoropropylene | 40.4 days | Reaction with OH radicals | scispace.comcopernicus.org |

| trans-1,2-Dichloroethylene | 12.7 days | Reaction with OH radicals | scispace.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1,2-Dibromo-3,3,3-trifluoropropene

This compound is a halogenated alkene that has emerged as a valuable building block in synthetic organic chemistry. clearsynth.com Its utility stems from the presence of multiple reactive sites: a carbon-carbon double bond, and two distinct bromine atoms, which can be selectively targeted in various chemical transformations. The compound is primarily recognized as a laboratory chemical and a key intermediate for the synthesis of more complex molecules, particularly those containing the trifluoromethyl (CF3) group. synquestlabs.commarketpublishers.com The incorporation of a CF3 group is a widely used strategy in medicinal and agricultural chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. researchgate.net

Current research indicates that this compound is a versatile substrate for a range of reactions. Although specific studies on this exact molecule are not as numerous as for some of its analogues, the existing literature on related trifluoromethylated alkenes provides a strong indication of its reactivity profile. The primary areas of its application in research involve its use as a precursor in palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and nucleophilic substitutions. researchgate.netrsc.orgnih.govbibliotekanauki.pl For instance, related compounds like 2-bromo-3,3,3-trifluoropropene (BTP) are extensively used in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. rsc.orgsamaterials.comdntb.gov.ua The presence of two bromine atoms in this compound theoretically offers opportunities for sequential or double cross-coupling reactions, allowing for the construction of highly functionalized and complex molecular architectures. nih.gov

The compound is commercially available from various suppliers, facilitating its use in research and development. chemicalbook.com Market research reports categorize it as a chemical intermediate, suggesting its role in multi-step synthetic sequences rather than as an end-product itself. marketpublishers.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 431-22-1 | synquestlabs.comscbt.com |

| Molecular Formula | C3HBr2F3 | scbt.comnih.gov |

| Molecular Weight | 253.84 g/mol | scbt.com |

| Appearance | Colorless Liquid | samaterials.com |

Emerging Trends and Challenges in its Synthesis and Reactivity

The field of organofluorine chemistry is rapidly evolving, and the use of fluorinated building blocks like this compound is at the forefront of this expansion. An emerging trend is the development of more efficient and selective catalytic methods to utilize such synthons.

Synthesis: A significant challenge lies in the efficient and selective synthesis of this compound itself. One documented method involves the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide, which can also yield other brominated propene isomers like 1-bromo-3,3,3-trifluoropropene and 2-bromo-3,3,3-trifluoropropene. researchgate.net The development of synthetic routes that provide high yields and selectivity for the desired 1,2-dibromo isomer remains a key challenge for chemists.

Reactivity and Trends:

Selective Cross-Coupling Reactions: A major trend in the reactivity of dihalogenated compounds is the development of selective cross-coupling reactions. nih.govsemanticscholar.org For this compound, the two bromine atoms are chemically distinct—one is vinylic and the other is allylic. This difference in reactivity could potentially be exploited to perform sequential, site-selective cross-coupling reactions with different organometallic reagents. This would allow for a modular and highly convergent approach to complex target molecules. The challenge lies in finding catalytic systems (e.g., palladium or nickel complexes with specific ligands) that can differentiate between these two positions with high fidelity. rsc.org

Cycloaddition Reactions: Trifluoromethylated alkenes are known to participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered heterocyclic rings. nih.govbibliotekanauki.plwikipedia.org This is an important strategy for synthesizing novel heterocyclic compounds for pharmaceutical and agrochemical screening. nih.gov The electron-withdrawing nature of the CF3 group activates the double bond for such reactions. An emerging trend is the use of asymmetric catalysis to control the stereochemistry of the newly formed chiral centers in the cycloadducts.

Nucleophilic Substitution: The allylic bromine atom is susceptible to nucleophilic substitution (SN2 or SN2') reactions. ksu.edu.sa This provides a pathway for introducing a wide variety of functional groups. A challenge is to control the regioselectivity of the nucleophilic attack and to prevent side reactions, such as elimination. One-pot procedures that combine nucleophilic substitution with subsequent reactions, like click chemistry, are becoming increasingly popular. nih.gov

Potential Avenues for Future Academic Exploration and Methodological Development

The unique structural features of this compound present numerous opportunities for future research and methodological development.

Development of Novel Synthetic Methodologies: There is a clear need for new, high-yielding, and stereoselective methods for the synthesis of this compound. Exploring alternative starting materials and catalytic systems could lead to more practical and cost-effective production.

Mechanistic Studies: Detailed mechanistic studies on the reactions of this compound are crucial for understanding and controlling its reactivity. Investigating the kinetics and thermodynamics of its cross-coupling, cycloaddition, and substitution reactions will enable the rational design of more efficient and selective catalysts and reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into transition states and reaction pathways. nih.gov

Asymmetric Catalysis: The development of enantioselective transformations using this prochiral substrate is a significant area for future exploration. This includes asymmetric cycloadditions, phase-transfer-catalyzed nucleophilic substitutions, and the development of chiral ligands for stereoselective cross-coupling reactions. Such methods would provide access to enantiomerically pure fluorinated compounds, which are highly sought after in drug discovery.

Application in the Synthesis of Bioactive Molecules: A major avenue for future research is the application of this compound as a key building block in the total synthesis of complex natural products and the design of new pharmaceuticals and agrochemicals. For example, its analogue, 2-bromo-3,3,3-trifluoropropene, has been used to prepare fluorinated amino acids. rsc.org Similar strategies could be developed using this compound to access novel fluorinated scaffolds.

Polymer Chemistry: The reactivity of the double bond and the two bromine atoms could be exploited in polymerization reactions. This could lead to the development of novel fluorinated polymers with unique properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 431-22-1 |

| 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene | Not Found |

| 2-Bromo-3,3,3-trifluoropropene | 1514-82-5 |

| 3,3,3-Trifluoropropyne | 661-54-1 |

| 1-Bromo-3,3,3-trifluoropropene | 431-23-2 |

| Palladium | 7440-05-3 |

| Nickel | 7440-02-0 |

Q & A

Q. What are the established synthetic routes for 1,2-Dibromo-3,3,3-trifluoropropene, and what are their key mechanistic considerations?

A primary synthesis route involves the dehydrohalogenation of 1,2,2-tribromo-3,3,3-trifluoropropane, likely mediated by a base such as KOH or NaOH in a polar aprotic solvent (e.g., THF). Mechanistically, this proceeds via an E2 elimination, where β-hydrogen abstraction and simultaneous bromide elimination yield the alkene. Alternative pathways may involve radical bromination of trifluoropropene derivatives, though these require precise control of stoichiometry and temperature to avoid over-bromination .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- ¹H NMR : Identifies vicinal coupling between the two bromine-substituted protons (J ≈ 6–8 Hz).

- ¹⁹F NMR : Confirms the trifluoromethyl group’s chemical environment (δ ≈ -60 to -70 ppm).

- IR Spectroscopy : Detects C=C stretching (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Provides molecular ion peaks (m/z ≈ 254 for [M]⁺) and fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Q. What analytical methods are recommended for assessing the purity of this compound post-synthesis?

Gas chromatography (GC) with flame ionization detection (FID) is optimal for quantifying volatile impurities. For non-volatile byproducts, HPLC with a C18 column and UV detection (λ = 210–230 nm) is suitable. Elemental analysis (C, H, Br, F) validates stoichiometric ratios, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE : Chemical-resistant gloves (nitrile), goggles, and flame-retardant lab coats.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from brominated vapors.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at ≤4°C to prevent photolytic or thermal decomposition .

Advanced Research Questions

Q. How can computational chemistry methods predict the regioselectivity of bromination in halogenated trifluoropropene derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For 3,3,3-trifluoropropene, bromination favors the terminal position due to lower activation energy for allylic radical stabilization. Fukui indices identify electrophilic sites, while natural bond orbital (NBO) analysis quantifies hyperconjugative effects .

Q. What catalytic systems enhance the efficiency of dehydrohalogenation reactions in synthesizing this compound?

Chrome-magnesium fluoride (Cr-MgF₂) catalysts improve selectivity by stabilizing carbocation intermediates during elimination. Kinetic studies show optimal performance at 120–150°C with a catalyst loading of 5–10 wt%. Co-catalysts like AlCl₃ enhance Lewis acidity, reducing side reactions (e.g., polymerization) .

Q. What experimental approaches are used to determine the thermodynamic stability of 1,3,3,3-trifluoropropene under varying conditions?

- Vapor-liquid equilibrium (VLE) studies : Measure phase behavior using static or dynamic methods (e.g., ebulliometry).

- Calorimetry : Determine enthalpy of formation (ΔfH°) via combustion calorimetry (e.g., using a Parr bomb).

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (Td ≈ 200–250°C) under inert atmospheres .

Q. How do solvent polarity and reaction medium affect the stereochemical outcomes of this compound synthesis?

In polar aprotic solvents (e.g., DMF), bromination proceeds via a bimolecular mechanism (SN2), favoring anti-addition. Non-polar solvents (e.g., hexane) promote radical pathways, leading to syn-adducts. Solvent dielectric constants correlate with transition-state stabilization; computational solvation models (e.g., COSMO-RS) predict regioselectivity .

Q. Notes

- All methodologies are derived from peer-reviewed studies or validated experimental protocols.

- For mechanistic studies, combine experimental data with computational modeling for robust conclusions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。